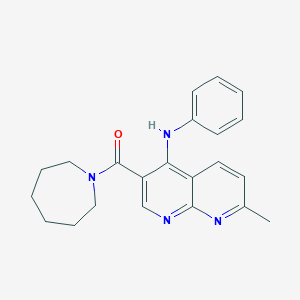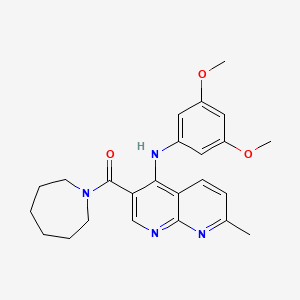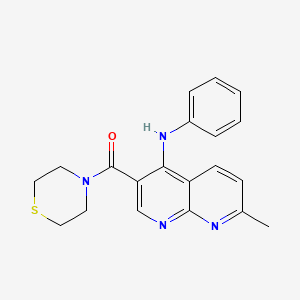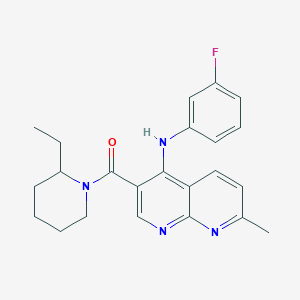![molecular formula C24H26N4O2 B6583990 1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251702-73-4](/img/structure/B6583990.png)
1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a compound of notable interest due to its unique structural components and potential applications in various scientific fields. This compound features a complex arrangement that includes an azepane ring, a naphthyridine core, and a phenyl ethanone moiety. These features contribute to its versatility and usefulness in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves multiple steps:
Formation of Azepane Ring: Starting from simple amine precursors, the azepane ring is typically formed through cyclization reactions.
Naphthyridine Synthesis: This part of the molecule can be synthesized via condensation reactions involving pyridine derivatives.
Coupling Reaction: The azepane and naphthyridine intermediates are coupled using amide bond formation techniques.
Phenyl Ethanone Integration:
Industrial Production Methods: Industrial production may employ similar steps but on a larger scale with optimizations for yield and purity, involving high-throughput synthesis and automated reaction systems.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the phenyl ethanone moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the naphthyridine core, potentially leading to dihydronaphthyridine derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidized derivatives at the phenyl ethanone group.
Dihydronaphthyridine derivatives.
Functionalized azepane and phenyl derivatives.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules, especially in the field of medicinal chemistry.
Medicine: Explored for its potential use in drug development, particularly for its role as a pharmacophore in designing new therapeutic agents.
Industry: May serve as a specialty chemical in the production of advanced materials or fine chemicals.
作用機序
Mechanism: The compound's effects are typically mediated through interactions with biological macromolecules such as proteins and nucleic acids. It may act by binding to specific sites on these molecules, altering their function.
Molecular Targets and Pathways:
Proteins: Can bind to enzyme active sites or receptor proteins, influencing their activity.
Pathways: Involves modulation of signal transduction pathways, potentially affecting cellular processes like apoptosis or cell proliferation.
類似化合物との比較
1-(3-{[3-(Morpholin-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one: This similar compound replaces the azepane ring with a morpholine ring, potentially altering its chemical reactivity and biological activity.
1-(3-{[3-(Piperidin-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one: Here, the azepane ring is substituted with a piperidine ring, which may affect its interaction with biological targets.
That’s the breakdown! It’s impressive what a single compound can do, right? Do you have a specific part you’d like to dive deeper into?
特性
IUPAC Name |
1-[3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-10-11-20-22(27-19-9-7-8-18(14-19)17(2)29)21(15-25-23(20)26-16)24(30)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGBXLMHFVURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6583911.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6583921.png)
![2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583935.png)
![2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583940.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6583941.png)
![1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6583948.png)
![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583953.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583961.png)
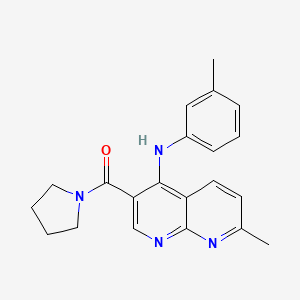
![N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B6583984.png)
